4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-pyrazole
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Overview
Description
3-{[4-BROMO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-BROMO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multiple steps:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.
Substitution with Dimethoxyphenyl Groups: This step involves the use of appropriate dimethoxyphenyl derivatives in a substitution reaction.
Etherification: The final step involves the formation of the ether linkage, typically using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[4-BROMO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The bromine and dimethoxyphenyl groups may play a role in binding to specific sites, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-BROMO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL ETHYL ETHER
- 3-{[4-BROMO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL PROPYL ETHER
Uniqueness
The uniqueness of 3-{[4-BROMO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER lies in its specific substitution pattern and the presence of both bromine and dimethoxyphenyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H27BrN2O5 |
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Molecular Weight |
539.4 g/mol |
IUPAC Name |
4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1-[(3-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C27H27BrN2O5/c1-31-20-8-6-7-17(13-20)16-30-27(19-10-12-22(33-3)24(15-19)35-5)25(28)26(29-30)18-9-11-21(32-2)23(14-18)34-4/h6-15H,16H2,1-5H3 |
InChI Key |
WNRNTEMXOWIJIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC)Br)OC |
Origin of Product |
United States |
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